The novel tetrahydroisoquinoline derivatives described in the first paper have shown very potent antinociceptive effects, which could be beneficial in the development of new pain management therapies1. The study's findings on the relationship between structure and activity could guide the design of more selective and potent analgesics targeting opioid receptors.
The compounds synthesized in the second paper have potential applications in the study of adrenoceptor interactions due to their agonist activity2. Although their potency was low, these findings contribute to the understanding of how tetrahydroisoquinoline derivatives interact with adrenoceptors, which could be relevant for cardiovascular and respiratory disorders.
The fourth paper explores tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins, with implications for the treatment of Alzheimer's disease4. The compounds were designed to mimic the pharmacophore of a known monoamine oxidase inhibitor and were found to stimulate the release of sAPPalpha and inhibit gamma-secretase activity. This dual action suggests a potential for neuroprotective activities and the treatment of Alzheimer's disease by reducing amyloidogenic Abeta release.
1-Acetyl-1,2,3,4-tetrahydroquinoline can be synthesized from various precursors in the laboratory. It is classified under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound is also recognized for its role as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline can be achieved through multiple methods:
The molecular structure of 1-acetyl-1,2,3,4-tetrahydroquinoline can be described as follows:
1-Acetyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions:
The mechanisms often involve nucleophilic attack on electrophilic centers within substrates or intermediates formed during multi-step synthesis pathways. For example, during Bischler–Nepieralski cyclization, the formation of cyclic imines followed by reduction leads directly to tetrahydroquinoline products .
The mechanism of action for compounds like 1-acetyl-1,2,3,4-tetrahydroquinoline often relates to their biological activity:
Studies have shown that modifications at various positions on the tetrahydroquinoline scaffold can significantly influence their bioactivity and receptor binding affinities .
Physical characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) provide further insights into functional groups present and molecular weight confirmation .
1-Acetyl-1,2,3,4-tetrahydroquinoline has diverse applications:
Research continues into optimizing synthetic pathways for producing this compound efficiently while exploring its potential therapeutic applications across various fields including medicinal chemistry and materials science .
1-Acetyl-1,2,3,4-tetrahydroquinoline is a saturated heterocyclic compound featuring a fused benzene ring and piperidine-like ring system, modified by an acetyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound exists as a colorless to pale yellow clear liquid at room temperature, with a density of 1.12 g/cm³ (at 20°C) and a boiling point of 295°C. Its refractive index is reported as n²⁰D = 1.58, consistent with conjugated systems [3] [4] [5].
The acetyl group (–COCH₃) attached to the tertiary nitrogen creates an amide functionality, introducing significant polarity and influencing the molecule's conformational behavior. This substituent restricts nitrogen inversion and affects the ring puckering dynamics, as confirmed by NMR analyses [5]. The sulfonyl chloride derivative (C₁₁H₁₂ClNO₃S), while structurally distinct, demonstrates the synthetic versatility of the core tetrahydroquinoline scaffold [1].
Table 1: Physicochemical Properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₁H₁₃NO | |
Molecular Weight | 175.23 g/mol | |
CAS Registry Number | 4169-19-1 | |
Appearance | Colorless to pale yellow liquid | Clear |
Boiling Point | 295 °C | |
Density | 1.12 g/cm³ | 20°C |
Refractive Index (n²⁰D) | 1.58 | |
Purity | ≥98.0% | GC analysis [3] [4] [5] |
Storage Conditions | Room Temperature | Recommended in cool, dark place (<15°C optimal) [5] |
The conformational analysis of N-acylated tetrahydroquinolines emerged as a significant research focus in the late 1960s and early 1970s, coinciding with broader interest in heterocyclic stereoelectronics and the impact of substituents on ring geometry. Seminal work published in Tetrahedron (1970) systematically investigated N-acylindolines and N-acyl-1,2,3,4-tetrahydroquinolines, highlighting how acyl groups significantly influence conformational preferences compared to their non-acylated counterparts [2]. These early studies established foundational understanding of how steric and electronic factors govern the spatial orientation of the acyl moiety relative to the saturated ring system.
The accessibility of 1,2,3,4-tetrahydroquinoline (the parent compound lacking the acetyl group, C₉H₁₁N, PubChem CID: 69460) provided the precursor for synthesizing derivatives like 1-acetyl-1,2,3,4-tetrahydroquinoline [6]. The introduction of the acetyl group was primarily explored as a means to modulate the nucleophilicity of the nitrogen atom, protect the amine during synthetic sequences, and study stereoelectronic effects on ring inversion barriers. These investigations positioned N-acyl tetrahydroquinolines as valuable models for understanding the relationship between structure and reactivity in alicyclic heterocycles [2].
Within the extensive family of tetrahydroquinoline derivatives, 1-acetyl-1,2,3,4-tetrahydroquinoline occupies a crucial niche as a multifunctional synthetic building block and pharmacophore component. Its significance stems from several key attributes:
Table 2: Representative Tetrahydroquinoline Derivatives with Biological Significance
Compound Name | Core Structure Variation | Reported Biological Activity/Interest | Source/Ref |
---|---|---|---|
Helquinoline | Simple tetrahydroquinoline | Antibiotic properties | [7] |
Cuspareine (2a) | Tetrahydroquinoline alkaloid | Antibacterial, Cytotoxic | [7] |
(+)-Aspernomine | Complex tetrahydroquinoline | Potent Cytotoxic agent | [7] |
(-)-Martinellic Acid | Complex tetrahydroquinoline | Bradykinin receptor antagonist | [7] |
Nicainoprol (6) | Synthetic derivative | Antiarrhythmic | [7] |
Virantmycin (8) | Synthetic derivative | Antiviral, Antifungal | [7] |
Compound KL-1156 | Chromane (Related core) | NF-κB Inhibitor (Early Lead) | [8] |
Compound 2 (Fig 1) | 1,2,3,4-Tetrahydroquinoline-based | NF-κB Inhibitor (IC₅₀ = 0.70 μM) | [8] |
The structural features of 1-acetyl-1,2,3,4-tetrahydroquinoline – the saturated ring reducing planarity compared to quinolines, the hydrogen-bond accepting carbonyl, and the lipophilic aromatic and alkyl moieties – contribute to its favorable physicochemical properties for drug permeation. This makes it a privileged scaffold in medicinal chemistry, particularly for targets within the central nervous system and for intracellular enzymes [7] [8]. Its role extends beyond merely being an intermediate; it embodies the essential pharmacophoric elements that can be further optimized for potency, selectivity, and metabolic stability within the broader tetrahydroquinoline family.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: